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Compound of Interest

Compound Name: STL1267

Cat. No.: B10854985

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic REV-ERB agonist,
STL1267, and its targeted effect on the expression of the core circadian clock gene, BMAL1.
The information presented herein is curated for an audience with a professional background in
molecular biology, pharmacology, and drug development.

Introduction

STL1267 is a potent and highly specific, non-porphyrin-based synthetic agonist for the nuclear
receptors REV-ERBa (NR1D1) and REV-ERBf (NR1D2).[1] These receptors are critical
components of the mammalian circadian clock, acting as transcriptional repressors of key clock
genes, most notably BMAL1 (Brain and Muscle Arnt-Like 1).[1][2] The targeted modulation of
BMAL1 expression by STL1267 presents a promising therapeutic avenue for a range of
pathologies linked to circadian disruption, including metabolic syndromes and inflammatory
diseases.[1][3] This document summarizes the quantitative effects of STL1267 on BMAL1
expression, details the experimental methodologies used to elicit these findings, and illustrates
the underlying molecular pathways.

Quantitative Effects of STL1267

The efficacy of STL1267 in modulating REV-ERB activity and consequently BMAL1 expression
has been quantified through various in vitro and in vivo studies. The data underscores the
compound's potency and specificity.
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In Vitro Activity of STL.1267

Parameter

Value Cell Line

Notes

Binding Affinity (Ki) for
REV-ERBa

0.16 uM -

Demonstrates direct
and high-affinity
binding to the REV-
ERBa ligand-binding
domain.[3][4]

NCoR Co-repressor
Recruitment (EC50)

0.13 pM ;

Measures the
concentration required
to recruit half of the
maximal nuclear
receptor co-repressor
(NCoR), a key step in
transcriptional

repression.[3]

Transcriptional
Activation (EC50)

1.8 uM HEK293

Effective
concentration for
activating the
transcriptional
repressor function of
REV-ERB in a cellular

context.[3]

BMAL1 Gene

Expression

Decreased HepG2

Treatment with 5 uM
STL1267 for 24 hours
resulted in a
significant reduction of
BMAL1 mRNA levels.

[3]141(5]

Cell Viability

No adverse effects up

HepG2, C2C12
to 20 uM

Indicates a favorable
toxicity profile in
human and mouse

cell lines.[3]
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In Vivo Efficacy of STL1267

Parameter Value Animal Model Notes

A single dose was

50 mg/kg; administered to
Dosage and ) ) )
o ] intraperitoneal C57Bl/6 J mice assess the acute
Administration o
injection effects on gene

expression.[3][4]

Significant reduction

in BMAL1 expression
BMAL1 Gene

o Effectively suppressed  C57BI/6 J mice was observed in the
Expression in Liver

liver 12 hours post-
administration.[1][3][4]

Provides insight into
the compound's
Pharmacokinetics ) stability and duration
) ~1.6 hours C57BI/6 J mice o
(Plasma Half-life) of action in a
physiological system.

[3]4]

Brain levels of

STL1267 were found
Blood-Brain Barrier ) to be similar to plasma
] Yes C57BI/6 J mice S
Penetration levels, indicating its

ability to cross the

blood-brain barrier.[3]

Signaling Pathway of STL1267-Mediated BMAL1
Repression

STL1267 exerts its effect on BMAL1 gene expression through the canonical REV-ERB
signaling pathway. The process is initiated by the binding of STL1267 to the REV-ERBa/f3
nuclear receptors. This binding event induces a conformational change in the receptor,
facilitating the recruitment of the nuclear receptor co-repressor (NCoR) complex, which
includes histone deacetylase 3 (HDAC3).[1] The REV-ERB/NCoR/HDAC3 complex then binds
to REV-ERB response elements (RevRES) within the promoter region of the BMAL1 gene. This
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leads to histone deacetylation, chromatin condensation, and ultimately, the repression of
BMALL1 transcription.

XI e
1111111 Cellular Uptake 1, SRR

Click to download full resolution via product page
STL1267-mediated repression of BMAL1 gene expression.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in this
guide, enabling replication and further investigation.

In Vitro BMAL1 Gene Expression Analysis in HepG2
Cells

Objective: To quantify the effect of STL1267 on BMAL1 mRNA levels in a human
hepatocarcinoma cell line.

Materials:
e HepG2 cells
e STL1267

¢ Dimethyl sulfoxide (DMSO)
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e Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and
antibiotics

» RNA extraction kit

e Reverse transcription kit

e Quantitative PCR (gPCR) reagents and instrument

e Primers for BMAL1 and a reference gene (e.g., GAPDH)
Procedure:

e Cell Culture: HepG2 cells are cultured in standard conditions (37°C, 5% CQO2) in the
appropriate cell culture medium.

o Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the
medium is replaced with fresh medium containing either STL1267 (5 uM) or an equivalent
volume of DMSO (vehicle control).[3][4][5]

e Incubation: The cells are incubated for 24 hours.[3][4]

* RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit
according to the manufacturer's instructions.

o Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA
(cDNA) using a reverse transcription Kit.

e (PCR Analysis: The relative expression of BMAL1 mRNA is quantified by qPCR using
specific primers. The expression level is normalized to that of a housekeeping gene.

o Data Analysis: The fold change in BMAL1 expression in STL1267-treated cells is calculated
relative to the vehicle-treated control cells.
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Workflow for in vitro analysis of BMAL1 expression.

In Vivo BMAL1 Gene Expression Analysis in Mice
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Objective: To assess the effect of STL1267 on BMALL1 expression in the liver of a mouse
model.

Materials:

e C57BI/6 J mice

e STL1267

e Vehicle solution (e.g., 5% DMSO, 30% PEG300)

e Syringes and needles for intraperitoneal injection

¢ Tissue homogenization equipment

o RNA extraction kit for tissue

o Reverse transcription kit

e gPCR reagents and instrument

e Primers for mouse Bmall and a reference gene

Procedure:

Animal Acclimation: Mice are acclimated to standard laboratory conditions with a controlled
light-dark cycle.

e Compound Preparation: STL1267 is dissolved in a suitable vehicle for in vivo administration.

o Administration: A single dose of STL1267 (50 mg/kg) or vehicle is administered to the mice
via intraperitoneal (i.p.) injection.[3][4]

o Time Course: At 12 hours post-injection, the mice are euthanized.[1][3][4]

» Tissue Collection: The liver is promptly dissected and snap-frozen in liquid nitrogen or stored
in an RNA stabilization solution.
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o RNA Extraction: Total RNA is extracted from the liver tissue following homogenization and
using a suitable RNA extraction Kkit.

» Reverse Transcription and gPCR: The extracted RNA is processed for cDNA synthesis and
subsequent gPCR analysis of Bmall expression, as described in the in vitro protocol.

» Data Analysis: The relative Bmall expression in the livers of STL1267-treated mice is
compared to that of the vehicle-treated group.

Conclusion

STL1267 is a potent and specific REV-ERB agonist that effectively represses the transcription
of the core circadian gene BMALL1 both in vitro and in vivo. Its ability to modulate the circadian
clock at a molecular level, coupled with a favorable pharmacokinetic profile, including blood-
brain barrier permeability, positions STL1267 as a valuable research tool and a potential
therapeutic agent for circadian-related disorders. The detailed methodologies and quantitative
data presented in this guide provide a solid foundation for further research and development in
this promising area of chronobiology and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Modulatory Effect of STL1267 on BMAL1 Gene
Expression: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854985#stl1267-s-effect-on-bmall-gene-
expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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